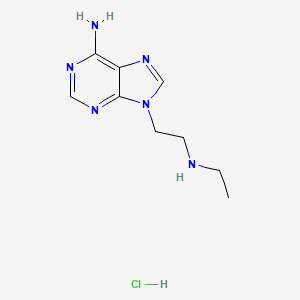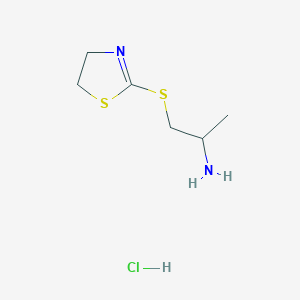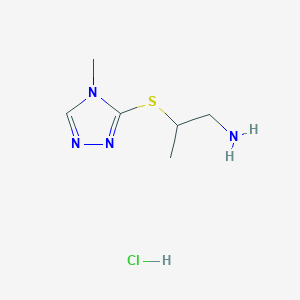
3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride
Descripción general
Descripción
“3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H19ClN2 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride” can be represented by the InChI code: 1S/C11H15NO/c1-11(2,3)7-10(13)9-5-4-6-12-8-9/h4-6,8H,7H2,1-3H3 . The molecular weight of the compound is 214.74 g/mol .Aplicaciones Científicas De Investigación
Catalysis in Polymerization Processes
3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride-related compounds have been utilized in catalytic processes, particularly in the polymerization of ethylene. For example, certain pyrazolylamine ligands have been used to catalyze the oligomerization or polymerization of ethylene, producing different products depending on the co-catalyst and solvent used. This research highlights the versatility of these compounds in catalytic applications, especially in creating various polymeric materials (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
These compounds play a crucial role in the synthesis of diverse heterocyclic compounds. For instance, they have been used as starting materials in alkylation and ring closure reactions to create a structurally diverse library of compounds. This includes the production of dithiocarbamates, thioethers, and various azoles, demonstrating their importance in the field of organic synthesis and the development of new pharmaceuticals and materials (Roman, 2013).
Inhibition of Corrosion
Compounds related to 3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride have also been studied for their corrosion inhibition properties. For instance, pyridine–pyrazole compounds have shown effectiveness in reducing the corrosion of steel in hydrochloric acid solutions, suggesting potential applications in industrial maintenance and preservation (Bouklah et al., 2005).
Antimicrobial Studies
These compounds have been synthesized and evaluated for their antimicrobial properties. For example, certain derivatives have shown promise in pharmaceutical and medicinal chemistry due to their significant biological activities. This underscores their potential utility in developing new antimicrobial agents and treatments (Tayade et al., 2012).
Propiedades
IUPAC Name |
3,3-dimethyl-1-pyridin-4-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-11(2,3)8-10(12)9-4-6-13-7-5-9;/h4-7,10H,8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCKKUNRAJGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=NC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1432851.png)









